4-溴-1,2-二乙氧基苯

描述

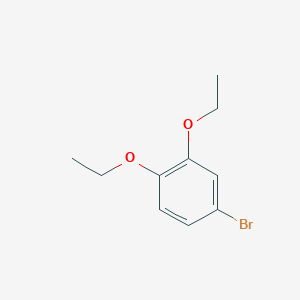

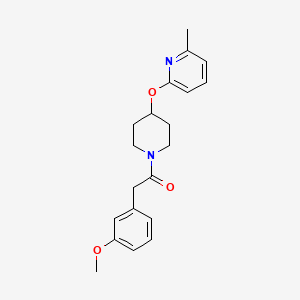

4-Bromo-1,2-diethoxybenzene is a chemical compound with the CAS Number: 53207-08-2 . It has a molecular weight of 245.12 .

Molecular Structure Analysis

The molecular formula of 4-Bromo-1,2-diethoxybenzene is C8H9BrO2 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

There is a study on the reaction of 4-bromo-1,2-dimethylbenzene with various nucleophiles via aryne reaction . This might provide some insights into the chemical reactions involving 4-Bromo-1,2-diethoxybenzene.Physical And Chemical Properties Analysis

4-Bromo-1,2-diethoxybenzene is a liquid at 20 degrees Celsius . It has a molecular weight of 217.06 .科学研究应用

锂离子电池

4-溴-1,2-二乙氧基苯已被研究作为锂离子电池的双功能电解质添加剂。张千一(2014)在《中国电源》杂志上的研究发现,这种添加剂可以通过电化学聚合在电池中形成保护膜,提供过充保护并提高阻燃性,而不影响电池的正常性能(张千一,2014)。

有机合成

该化合物是有机合成中的一个有价值的前体,特别适用于涉及苯炔的反应。Diemer、Leroux 和 Colobert(2011)在《欧洲有机化学杂志》中描述了合成各种 1,2-二溴苯衍生物的方法,强调了其在有机转化中的重要性(Diemer, Leroux, & Colobert, 2011)。

液晶

Bertini 等人(2003)在《碳水化合物化学杂志》中探讨了 4-溴-1,2-二乙氧基苯衍生物在手性液晶合成中的应用。研究表明苯基取代基对这些液晶的介晶性质的影响(Bertini 等人,2003)。

聚合物合成

Miura、Hirota、Moto 和 Yamada(1999)在《大分子》杂志上的研究提出了一种涉及 4-溴-1,2-二乙氧基苯的方法,用于合成功能化烷氧胺引发剂,该引发剂用于各种单体的受控自由基聚合以形成嵌段共聚物(Miura, Hirota, Moto, & Yamada, 1999)。

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin, eyes, or clothing, avoid dust formation, and use personal protective equipment as required .

作用机制

Target of Action

The primary target of 4-Bromo-1,2-diethoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound undergoes an electrophilic aromatic substitution . This process involves a two-step mechanism :

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .

Biochemical Pathways

The biochemical pathway involved in the action of 4-Bromo-1,2-diethoxybenzene is the electrophilic aromatic substitution . This pathway maintains the aromaticity of the benzene ring, allowing it to undergo substitution reactions rather than addition .

Result of Action

The result of the action of 4-Bromo-1,2-diethoxybenzene is the formation of a substituted benzene ring . This occurs after the removal of a proton from the benzenonium intermediate .

Action Environment

The action of 4-Bromo-1,2-diethoxybenzene can be influenced by various environmental factors. For instance, the presence of other electrophiles or nucleophiles in the reaction environment could potentially interfere with the electrophilic aromatic substitution process .

属性

IUPAC Name |

4-bromo-1,2-diethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-3-12-9-6-5-8(11)7-10(9)13-4-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUKULZGZUNDGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1,2-diethoxybenzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(tert-Butoxy)carbonyl]-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B3015845.png)

![1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B3015847.png)

![3-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid](/img/structure/B3015849.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B3015850.png)

![(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B3015852.png)

![3-(4-((4-(trifluoromethyl)benzyl)sulfonyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B3015853.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3015860.png)

![4,4-Difluoro-N-[(4-methylphenyl)methyl]cyclohexane-1-carboxamide](/img/structure/B3015862.png)

![3-(2-Chlorophenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3015867.png)